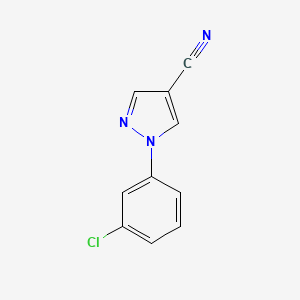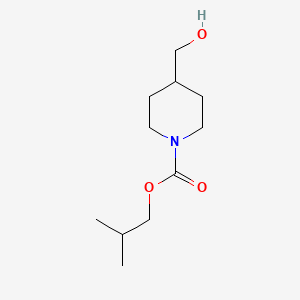
Methyl (2,4-diaminophenyl)acetate
Overview
Description
“Methyl (2,4-diaminophenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as aminophenylacetates. It is commonly used in scientific research for its various applications, including its ability to act as a precursor in the synthesis of other organic compounds. The molecular formula of this compound is C9H12N2O2 .
Synthesis Analysis
The synthesis of “Methyl (2,4-diaminophenyl)acetate” involves the reaction of 2,4-diaminophenylacetic acid methyl ester with a 2-molar solution of trimethyl aluminum in toluene. This mixture is then heated for 60 minutes to 60° C .Molecular Structure Analysis
The molecular structure of “Methyl (2,4-diaminophenyl)acetate” consists of a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .Scientific Research Applications
Production of Solvents
“Methyl (2,4-diaminophenyl)acetate” has wide applications in the production of solvents . Solvents are substances that can dissolve other substances, and they are used in a variety of applications, including cleaning, degreasing, and purification.
Perfume Manufacturing
This compound is also used in the production of perfumes . It can contribute to the creation of a variety of scents, enhancing the overall fragrance profile of a perfume.
Surfactant Production
“Methyl (2,4-diaminophenyl)acetate” is used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide range of products, from detergents and shampoos to paints and pesticides.
Emulsifier Production
This compound is used in the production of emulsifiers . Emulsifiers are substances that help mix two substances that normally don’t mix well, such as oil and water. They are used in a variety of products, including food, cosmetics, and pharmaceuticals.
Biodiesel Fuels
“Methyl (2,4-diaminophenyl)acetate” is used in the production of biodiesel fuels . Biodiesel is a renewable, clean-burning diesel replacement that can be used in existing diesel engines without modification.
Surface-Active Agents
This compound is used in the production of surface-active agents . These agents alter the surface properties of liquids, allowing them to spread more easily. They are used in a variety of applications, including detergents, fabric softeners, and emulsifiers.
Polymer Science
In the field of polymer science, “Methyl (2,4-diaminophenyl)acetate” contributes to the development of novel materials. It has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties.
Antitumor Activity
A chloro-substituted analog of this compound exhibited pronounced antitumor activity . This suggests potential applications in the field of cancer research and treatment .
Safety And Hazards
“Methyl (2,4-diaminophenyl)acetate” is considered hazardous. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(2,4-diaminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWHNUTXPYEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,4-diaminophenyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


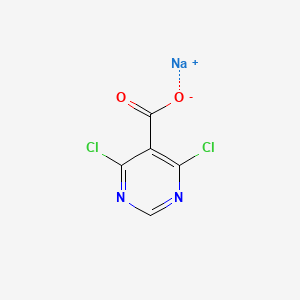
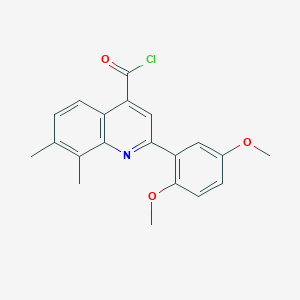

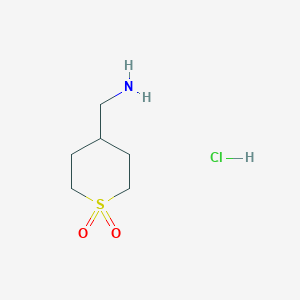
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

